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Compound of Interest

Compound Name: Boc-D-phenylalanine methyl ester

Cat. No.: B1269909 Get Quote

For researchers, scientists, and professionals in drug development, the precise

characterization of amino acid derivatives is paramount. This guide provides a comparative

analysis of Boc-D-phenylalanine methyl ester and its alternatives, supported by nuclear

magnetic resonance (NMR) spectroscopy data. Understanding the spectral signatures of these

compounds is crucial for confirming their identity, purity, and for monitoring chemical

transformations in peptide synthesis and other applications.

This report details the 1H and 13C NMR spectral data for Boc-D-phenylalanine methyl ester,
alongside comparable data for D-phenylalanine methyl ester hydrochloride, and N-acetyl-L-

phenylalanine methyl ester. This allows for a direct comparison of the influence of the Boc (tert-

butoxycarbonyl) and acetyl protecting groups on the chemical environment of the

phenylalanine methyl ester core structure.

Comparative NMR Data Analysis
The following tables summarize the 1H and 13C NMR chemical shift data for Boc-D-
phenylalanine methyl ester and its selected alternatives. The data is presented to facilitate a

clear comparison of the spectral differences imparted by the various N-terminal protecting

groups. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: 1H NMR Chemical Shift Data (ppm)
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Compo
und

Solvent NH Ar-H α-CH β-CH₂ OCH₃

Protecti
ng
Group
Protons

Boc-D-

phenylala

nine

methyl

ester

CDCl₃ ~5.0
7.32-7.15

(m)
~4.6 3.10 (m) 3.71 (s)

1.42 (s,

9H)

D-

phenylala

nine

methyl

ester

hydrochl

oride

DMSO-d₆
8.74 (s,

3H)

7.38-7.20

(m)
4.23 (dd)

3.21 (dd),

3.10 (dd)
3.65 (s) N/A

N-Acetyl-

L-

phenylala

nine

methyl

ester

DMSO-d₆ 8.33 (d)
7.33-7.16

(m)

4.44

(ddd)

3.00 (dd),

2.87 (dd)
3.59 (s)

1.79 (s,

3H)

Table 2: 13C NMR Chemical Shift Data (ppm)
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Comp
ound

Solve
nt

C=O
(ester
)

C=O
(prote
cting
group
)

Ar-C
(quat
ernar
y)

Ar-CH α-CH β-CH₂ OCH₃

Prote
cting
Grou
p
Carbo
ns

Boc-D-

phenyl

alanin

e

methyl

ester

CDCl₃ ~172.5 ~155.1 ~136.0

129.3,

128.5,

127.1

~54.5 ~38.3 52.2

80.0

(C(CH

₃)₃),

28.3

(C(CH

₃)₃)

D-

phenyl

alanin

e

methyl

ester

hydroc

hloride

DMSO

-d₆
169.34 N/A 134.69

129.38

,

128.57

,

127.24

53.22 35.83 52.53 N/A

N-

Acetyl-

L-

phenyl

alanin

e

methyl

ester

DMSO

-d₆
172.19 169.29 137.25

128.99

,

128.23

,

126.52

53.60 36.72 51.79
22.23

(CH₃)

Experimental Protocols
The following is a general protocol for the acquisition of 1H and 13C NMR spectra for protected

amino acid methyl esters.
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Dissolution: Approximately 10-20 mg of the amino acid derivative was dissolved in 0.6-0.7

mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆

(DMSO-d₆)) in a clean, dry vial.[1]

Filtration: The resulting solution was filtered through a small cotton or glass wool plug in a

Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1]

Homogenization: The sample was gently agitated to ensure a homogeneous solution.

NMR Data Acquisition

Instrumentation: Spectra were recorded on a 300 MHz or 400 MHz NMR spectrometer.[2][3]

1H NMR Spectroscopy:

A standard one-pulse sequence was used.

The spectral width was set to appropriately cover the expected chemical shift range (e.g.,

0-10 ppm).

A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio.

13C NMR Spectroscopy:

A proton-decoupled pulse sequence was utilized.

The spectral width was set to encompass the full range of carbon chemical shifts (e.g., 0-

200 ppm).

A longer acquisition time and a greater number of scans were typically required compared

to 1H NMR due to the lower natural abundance of the ¹³C isotope.

Referencing: Chemical shifts were referenced to the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

Experimental Workflow
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The logical flow of the experimental process for obtaining and analyzing the NMR data is

illustrated in the following diagram.

Sample Preparation

NMR Data Acquisition

Data Processing & Analysis

Dissolve Sample in Deuterated Solvent

Filter into NMR Tube

Acquire 1H NMR Spectrum Acquire 13C NMR Spectrum

Process Spectra (FT, Phasing, Baseline Correction)

Reference Chemical Shifts

Assign Signals

Compare Spectra of Different Compounds

Click to download full resolution via product page

Diagram of the NMR experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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